(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid
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Overview
Description
Preparation Methods
The synthesis of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate C-H or C-F bonds on the pyridine ring.
Chemical Reactions Analysis
(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic properties.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Research: The compound is used in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of (6-Oxo-1,6-dihydropyridin-2-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The compound’s ability to participate in these reactions is due to the presence of the boronic acid group, which can form stable complexes with transition metals .
Comparison with Similar Compounds
(6-Oxo-1,6-dihydropyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids and esters:
2-Pyridinylboronic Acid: Similar in structure but with the boronic acid group at the 2-position on the pyridine ring.
3-Pyridinylboronic Acid: The boronic acid group is at the 3-position on the pyridine ring.
4-Pyridinylboronic Acid: The boronic acid group is at the 4-position on the pyridine ring.
The uniqueness of this compound lies in the presence of the oxo group at the 6-position, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
(6-oxo-1H-pyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3,9-10H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVULSGPPPTYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC(=O)N1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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